1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Catalog No.
S12695316
CAS No.
M.F
C12H20ClN5
M. Wt
269.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)...

Product Name

1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-12(10(3)15-17)13-5-11-6-14-16(4)7-11;/h6-9,13H,5H2,1-4H3;1H

InChI Key

AJAQWLFZCVJPAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)C(C)C.Cl

1-Isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which features a combination of pyrazole and isopropyl groups. The molecular formula for this compound is C₁₁H₁₈N₄, and it possesses distinct functional groups that contribute to its chemical properties and biological activities. The presence of both isopropyl and methyl groups on the pyrazole ring enhances its lipophilicity, potentially influencing its interaction with biological systems.

Typical of amines and pyrazole derivatives. Key reaction types include:

  • Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
  • Substitution Reactions: The N-alkyl groups can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Condensation Reactions: It can react with carbonyl compounds to form Schiff bases.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling modifications that could lead to derivatives with enhanced properties or activities .

1-Isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest it may have:

  • Anticancer Properties: Some derivatives of pyrazole compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may exhibit activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • CNS Activity: Given the structural similarities with known psychoactive compounds, it may influence central nervous system pathways .

The synthesis of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves several steps:

  • Formation of Pyrazole Derivatives: Starting materials such as 1-methylpyrazole are reacted with appropriate reagents to form the desired pyrazole framework.
  • Alkylation: The pyrazole derivative is then alkylated using isopropyl halides to introduce the isopropyl group.
  • Amine Coupling: Finally, the resulting compound is reacted with an amine to form the final product through a condensation reaction.

This multi-step synthesis allows for the precise control of the molecular structure and functionalization of the compound .

The applications of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine are diverse, particularly in medicinal chemistry:

  • Drug Development: Its potential anticancer and antimicrobial properties make it a candidate for drug formulation.
  • Research Tool: It can be used in biochemical assays to study pyrazole-related mechanisms in biological systems.

Moreover, its unique structure may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects .

Studies on the interactions of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine with biological targets are crucial for understanding its mechanism of action. Initial findings indicate:

  • Receptor Binding: The compound may interact with specific receptors involved in neurotransmission or cell signaling pathways.
  • Enzyme Inhibition: It could inhibit enzymes that are critical in metabolic pathways, which is common among many bioactive compounds.

Further research is necessary to elucidate these interactions fully and determine the pharmacodynamics involved .

Several compounds share structural similarities with 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(1-Methyl-1H-pyrazol-4-yl)methanamineSimple pyrazole derivativeLacks additional alkyl groups
(1-Ethyl-1H-pyrazol-4-yl)methanamineEthyl substituent instead of isopropylDifferent alkyl chain length
(1,3-Dimethylpyrazol)Two methyl groups on pyrazoleIncreased steric hindrance
3-Amino-(1-methylpyrazole)-4-carbonitrileContains a nitrile groupPotentially different reactivity due to nitrile

The presence of both isopropyl and methyl groups in 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amines contributes to its unique lipophilicity and potential biological activity, distinguishing it from other similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

269.1407234 g/mol

Monoisotopic Mass

269.1407234 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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